PF-06260933
PF-06260933
PF-06260933(cas 1811510-56-1) is a highly selective small-molecule inhibitor of MAP4K4 with IC50s of 3.7 and 160 nM for kinase and cell, respectively.
Brand Name:
Vulcanchem
CAS No.:
1811510-56-1
VCID:
VC0006722
InChI:
InChI=1S/C16H13ClN4/c17-13-4-1-10(2-5-13)14-7-12(9-21-16(14)19)11-3-6-15(18)20-8-11/h1-9H,(H2,18,20)(H2,19,21)
SMILES:
C1=CC(=CC=C1C2=C(N=CC(=C2)C3=CN=C(C=C3)N)N)Cl
Molecular Formula:
C₁₆H₁₃ClN₄
Molecular Weight:
296.75
PF-06260933
CAS No.: 1811510-56-1
Inhibitors
VCID: VC0006722
Molecular Formula: C₁₆H₁₃ClN₄
Molecular Weight: 296.75
CAS No. | 1811510-56-1 |
---|---|
Product Name | PF-06260933 |
Molecular Formula | C₁₆H₁₃ClN₄ |
Molecular Weight | 296.75 |
IUPAC Name | 5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine |
Standard InChI | InChI=1S/C16H13ClN4/c17-13-4-1-10(2-5-13)14-7-12(9-21-16(14)19)11-3-6-15(18)20-8-11/h1-9H,(H2,18,20)(H2,19,21) |
Standard InChIKey | KHPCIHZXOGHCLY-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=C(N=CC(=C2)C3=CN=C(C=C3)N)N)Cl |
Description | PF-06260933(cas 1811510-56-1) is a highly selective small-molecule inhibitor of MAP4K4 with IC50s of 3.7 and 160 nM for kinase and cell, respectively. |
Reference | 1. ACS Med Chem Lett. 2015 Oct 6;6(11):1128-33. doi: 10.1021/acsmedchemlett.5b00215. eCollection 2015 Nov 12. Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment. Ammirati M(1), Bagley SW(1), Bhattacharya SK(1), Buckbinder L(1), Carlo AA(1), Conrad R(1), Cortes C(1), Dow RL(1), Dowling MS(1), El-Kattan A(1), Ford K(1), Guimarães CR(1), Hepworth D(1), Jiao W(1), LaPerle J(1), Liu S(1), Londregan A(1), Loria PM(1), Mathiowetz AM(1), Munchhof M(1), Orr ST(1), Petersen DN(1), Price DA(1), Skoura A(1), Smith AC(1), Wang J(1). Author information: (1)Worldwide Medicinal Chemistry, Cardiovascular and Metabolic Research Unit, External Research Solutions, Primary Pharmacology Group, and Pharmacokinetics, Dynamics and Metabolism, Pfizer Worldwide Research & Development , 610 Main Street, Cambridge, Massachusetts 02139, United States. Recent studies in adipose tissue, pancreas, muscle, and macrophages suggest that MAP4K4, a serine/threonine protein kinase may be a viable target for antidiabetic drugs. As part of the evaluation of MAP4K4 as a novel antidiabetic target, a tool compound, 16 (PF-6260933) and a lead 17 possessing excellent kinome selectivity and suitable properties were delivered to establish proof of concept in vivo. The medicinal chemistry effort that led to the discovery of these lead compounds is described herein together with in vivo pharmacokinetic properties and activity in a model of insulin resistance. |
PubChem Compound | 118701008 |
Last Modified | Nov 17 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume